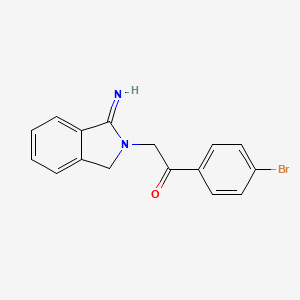

![molecular formula C15H12ClFN4O2S B12131461 N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131461.png)

N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-クロロ-4-フルオロフェニル)-2-{[5-(フラン-2-イル)-4-メチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、クロロフルオロフェニル基、フラン環、トリアゾール部分など、独特な構造的成分を特徴とする複雑な有機化合物です。この化合物は、潜在的な生物活性と医薬品化学における応用から、科学研究のさまざまな分野で大きな関心を集めています。

製法

合成経路と反応条件

N-(3-クロロ-4-フルオロフェニル)-2-{[5-(フラン-2-イル)-4-メチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの合成は、通常、複数のステップを伴います。

トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と二硫化炭素を関与させる環化反応により合成でき、その後、適切なハロアルカンでアルキル化します。

フラン環の付加: フラン環は、求核置換反応により導入され、そこでフラン誘導体がトリアゾール中間体と反応します。

アセトアミド結合の形成: 最後のステップは、アミドカップリング条件下、通常EDCI (1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)およびHOBt (1-ヒドロキシベンゾトリアゾール)などのカップリング試薬を用いて、中間体をクロロフルオロフェニル酢酸と反応させることにより、アセトアミド結合を形成します。

工業的製造方法

この化合物の工業的製造は、高い収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、再結晶やクロマトグラフィーなどの精製技術の実施が含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the triazole intermediate.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with chloro-fluorophenyl acetic acid under amide coupling conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

化学反応の分析

反応の種類

酸化: この化合物は、特にトリアゾール環内の硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。

還元: 還元反応は、ニトロ基(存在する場合)またはトリアゾール環を標的にし、アミンやその他の還元された誘導体を形成する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) と m-クロロ過安息香酸 (m-CPBA) があります。

還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が通常使用されます。

置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性条件下で使用して、置換反応を促進できます。

主な生成物

酸化: スルホキシドとスルホン。

還元: アミンと還元されたトリアゾール誘導体。

置換: 使用した求核剤に応じて、さまざまな置換されたフェニル誘導体。

科学的研究の応用

N-(3-クロロ-4-フルオロフェニル)-2-{[5-(フラン-2-イル)-4-メチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、科学研究でいくつかの応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌性、抗真菌性、または抗がん特性を持つ生物活性化合物としての可能性が調査されています。

医学: 特定の生物学的経路を標的とする新しい薬物の開発において、特に治療効果の可能性を探求しています。

産業: 新しい材料の開発や、さまざまな化学反応における触媒として使用されます。

作用機序

この化合物の作用機序は、主に特定の分子標的との相互作用に依存します。トリアゾール環は、酵素や受容体と相互作用し、その活性を阻害する可能性があるとされています。クロロフルオロフェニル基は、化合物の標的への結合親和性を高めることができ、一方、フラン環は全体的な安定性とバイオアベイラビリティに貢献する可能性があります。

類似化合物との比較

類似化合物

N-(3-クロロ-4-フルオロフェニル)-2-{[5-(フラン-2-イル)-4-メチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミド: フルコナゾールやイトラコナゾールなど、よく知られている抗真菌剤である他のトリアゾール含有化合物と比較できます。

違い: 主に真菌酵素を標的とするフルコナゾールやイトラコナゾールとは異なり、N-(3-クロロ-4-フルオロフェニル)-2-{[5-(フラン-2-イル)-4-メチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、そのユニークな構造的特徴により、より幅広い用途を持つ可能性があります。

独自性

フェニル環にクロロとフルオロの両方の置換基が存在することと、フランおよびトリアゾール部分が組み合わさっていることで、この化合物は特に用途が広く、アナログと比較してさまざまな用途においてより効果的である可能性があります。

特性

分子式 |

C15H12ClFN4O2S |

|---|---|

分子量 |

366.8 g/mol |

IUPAC名 |

N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C15H12ClFN4O2S/c1-21-14(12-3-2-6-23-12)19-20-15(21)24-8-13(22)18-9-4-5-11(17)10(16)7-9/h2-7H,8H2,1H3,(H,18,22) |

InChIキー |

TWNRPHAMOCVXDT-UHFFFAOYSA-N |

正規SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CO3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131385.png)

![3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131392.png)

![5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12131393.png)

![4'-hydroxy-3'-[(4-methoxy-3-methylphenyl)carbonyl]-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12131399.png)

![2-amino-1-(4-methoxyphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131420.png)

![N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide](/img/structure/B12131423.png)

![4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12131430.png)

![N-[(2Z)-4-(4-methylphenyl)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B12131438.png)

![3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-yl amine](/img/structure/B12131453.png)

![2-[(3,5-dichlorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12131470.png)